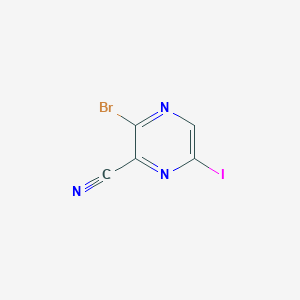

3-Bromo-6-iodopyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-6-iodopyrazine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5HBrIN3 and a molecular weight of 309.89 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazine ring, along with a nitrile group at the 2-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodopyrazine-2-carbonitrile typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and iodination of pyrazine-2-carbonitrile. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine and iodine substituents enable selective participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The iodine atom undergoes preferential coupling under Pd catalysis due to its higher reactivity compared to bromine. For example:

Key observations:

-

Pd(dppb)Cl₂ (McKillop catalyst) enhances coupling efficiency with electron-rich boronic acids .

-

Sequential coupling (iodine first, followed by bromine) enables access to disubstituted pyrazines .

Chemoselective Sonogashira Coupling

The iodine substituent reacts preferentially in Sonogashira couplings:

| Substrate | Alkyne | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 70°C, 8 h | 68% |

Aminocarbonylation Reactions

The iodine atom participates in palladium-catalyzed carbonylative coupling with amines under CO pressure :

| Substrate | Amine | CO Pressure (bar) | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Piperidine | 40 | Pyrazine ketoamide | 72% | |

| This compound | Benzylamine | 1 | Pyrazine carboxamide | 85% |

Mechanistic insights:

-

Low CO pressure (1 bar) favors carboxamide formation via single CO insertion.

-

High CO pressure (40 bar) promotes ketoamide formation through double CO insertion .

Nucleophilic Substitution Reactions

The bromine and iodine atoms exhibit differential reactivity in nucleophilic substitutions:

Halogen Exchange

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Sodium azide | DMF, 100°C, 6 h | 6-Azido-3-bromopyrazine-2-carbonitrile | 90% | |

| This compound | Potassium thiophenolate | THF, rt, 2 h | 6-(Phenylthio)-3-bromopyrazine-2-carbonitrile | 82% |

Cyano Group Reactivity

While direct modifications of the cyano group are less reported, its electron-withdrawing nature activates the pyrazine ring for electrophilic substitutions and stabilizes intermediates in cross-coupling reactions .

Comparative Halogen Reactivity

The relative reactivity of halogens in this compound follows the trend: I > Br , as demonstrated by:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H3BrIN3

- Molecular Weight : 309.89 g/mol

- Structural Features : The presence of electron-withdrawing halogens (bromine and iodine) increases the electrophilicity of the compound, facilitating various chemical reactions.

Medicinal Chemistry

3-Bromo-6-iodopyrazine-2-carbonitrile is primarily utilized in the development of pharmaceuticals. Its structural properties allow it to act as a scaffold for synthesizing bioactive molecules that can target specific diseases, including cancer and infectious diseases. For example:

- Enzyme Modulation : Research indicates that this compound can interact with cytochrome P450 enzymes, potentially altering drug metabolism and enhancing therapeutic efficacy.

- Drug Development : Its ability to modify enzyme activity makes it a candidate for drug design aimed at treating various conditions.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis for creating more complex heterocyclic compounds. It can undergo various reactions, including:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitutions.

- Cross-Coupling Reactions : It participates in reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

| Reaction Type | Description | Example Application |

|---|---|---|

| Substitution | Replacement of halogen atoms with functional groups | Synthesis of new pharmaceuticals |

| Cross-Coupling | Formation of carbon-carbon bonds | Creation of complex organic molecules |

Materials Science

In materials science, this compound is used to synthesize advanced materials with unique properties. Its applications include:

- Polymer Synthesis : It can be polymerized to create materials with enhanced electrical conductivity or thermal stability.

- Nanomaterials : The compound serves as a precursor for synthesizing nanomaterials utilized in electronics and energy applications .

Agriculture

The compound's unique structure enables its use in agriculture for developing effective fertilizers and pesticides:

- Fertilizers : By binding to metal ions, it can enhance nutrient delivery to plants.

- Pesticides : It contributes to the formulation of pesticides that target specific pests while minimizing harm to beneficial organisms .

Case Studies

-

Pharmaceutical Development :

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines, indicating its potential as an anticancer agent . -

Catalytic Applications :

Research highlighted the effectiveness of using this compound in transition metal-catalyzed cross-coupling reactions, achieving high yields in synthesizing complex organic compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodopyrazine-2-carbonitrile in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but contains a chlorine atom instead of iodine.

3-Bromo-6-fluoropyrazine-2-carbonitrile: Contains a fluorine atom instead of iodine.

Uniqueness: 3-Bromo-6-iodopyrazine-2-carbonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with other halogens. This dual halogenation allows for versatile synthetic applications and the formation of diverse products .

Biological Activity

3-Bromo-6-iodopyrazine-2-carbonitrile is a heterocyclic compound notable for its unique arrangement of halogen atoms, specifically bromine and iodine, on a pyrazine ring, along with a cyano group. This structural composition contributes to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₅BrI₃N

- Molecular Weight : Approximately 232.87 g/mol

The compound's halogen substituents can significantly influence its reactivity and interactions with biological targets, making it a candidate for drug development aimed at various diseases including cancer and infections.

Research indicates that this compound interacts with specific enzymes through non-covalent binding mechanisms. Such interactions are crucial for understanding its potential therapeutic applications. Notably, the compound has shown the ability to inhibit cytochrome P450 enzymes, which are vital in drug metabolism. This inhibition suggests that it could alter the pharmacokinetics of co-administered drugs, highlighting the need for further studies on its pharmacokinetic properties.

Biological Activity and Therapeutic Potential

-

Anticancer Activity :

- The compound has been explored for its role in inhibiting oncogenic pathways, particularly those involving B-cell lymphoma 6 (BCL6), an important transcriptional repressor in diffuse large B-cell lymphoma (DLBCL). Research has shown that modifications to similar structures can yield potent inhibitors of BCL6, suggesting a potential pathway for this compound to be developed as an anticancer agent .

-

Enzyme Inhibition :

- The compound's structural similarity to known enzyme inhibitors provides insights into its potential as a therapeutic agent. For instance, studies have demonstrated that derivatives of pyrazines exhibit high biological activity as enzyme inhibitors. This positions this compound as a promising candidate for further exploration in this domain .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. Below is a summary table comparing key characteristics:

| Compound Name | Molecular Formula | Biological Activity | Notable Properties |

|---|---|---|---|

| This compound | C₅BrI₃N | Potential anticancer and enzyme inhibition | Inhibits cytochrome P450 enzymes |

| CCT372064 (BCL6 Inhibitor) | C₁₄H₁₄ClF₃N₄O | Potent BCL6 inhibition | IC50 = 4.8 nM |

| Indole-based derivatives | Varied | Broad-spectrum antibacterial | Effective against various pathogens |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Inhibition Studies : Research demonstrated that compounds with similar pyrazine structures exhibited significant inhibitory effects on various enzymes, indicating that this compound may share similar properties .

- Pharmacokinetic Studies : Given its ability to inhibit cytochrome P450 enzymes, pharmacokinetic studies are essential to assess how this compound affects drug metabolism when co-administered with other therapeutic agents.

- Synthetic Pathways : Various synthetic routes have been established to produce this compound efficiently, allowing for further exploration of its biological activity and potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-bromo-6-iodopyrazine-2-carbonitrile, and how do they influence its reactivity in synthetic workflows?

- Methodological Answer : Physicochemical properties such as molecular weight (328.91 g/mol), boiling point (~340°C extrapolated from analogs), and density (~1.94 g/cm³) are critical for solvent selection, reaction kinetics, and purification strategies. The electronegative bromine and iodine substituents enhance electrophilicity at the pyrazine ring, favoring nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Polar aprotic solvents (e.g., DMF, DMSO) are typically used to stabilize intermediates.

- Reference : Molecular data extrapolated from structurally similar 3-amino-6-bromopyrazine-2-carbonitrile (C₅H₃BrN₄, MW 199.01) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Multi-step synthesis often involves halogenation of pyrazine precursors. For example:

Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C).

Iodination : Employ iodinating agents like iodine monochloride (ICl) in acetic acid, followed by nitrile group protection to avoid side reactions.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC or HPLC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for pyrazine) and carbon environments (nitrile carbon at ~115 ppm).

- IR Spectroscopy : Confirm nitrile group (C≡N stretch ~2200 cm⁻¹) and halogen presence.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 329.91).

- X-ray Crystallography : Resolve crystal packing and halogen bonding using SHELX software for structure refinement .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and iodine substituents impact cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The iodine atom undergoes oxidative addition more readily than bromine in Pd-catalyzed couplings due to lower bond dissociation energy. Steric hindrance at the 6-position may slow transmetallation. Optimize using:

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.

- Base : Cs₂CO₃ in toluene/water biphasic systems.

- Temperature : 80–100°C for 12–24 hours.

Competitive reactivity between Br and I can be mitigated by sequential coupling (e.g., selective iodination post-bromine coupling). - Reference : Cross-coupling strategies for dihalogenated heterocycles .

Q. What computational methods can predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (FMOs). The nitrile group withdraws electron density, directing nucleophiles to the iodine-substituted position (lower LUMO energy). Software like Gaussian or ORCA can simulate transition states and activation barriers.

- Reference : Computational approaches for analogous halogenated pyrazines .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution pathways)?

- Methodological Answer : Systematic variation of reaction parameters (solvent polarity, temperature, base strength) identifies dominant pathways. For example:

- Polar solvents (DMF) favor SNAr via stabilization of the Meisenheimer complex.

- Bulky bases (DBU) promote elimination by deprotonation adjacent to nitrile.

Use kinetic studies (e.g., in-situ IR) and isotopic labeling (²H/¹³C) to trace mechanistic pathways. - Reference : Case studies on dihalopyrazine reactivity discrepancies .

Q. What strategies enhance the stability of this compound under storage and reaction conditions?

- Methodological Answer :

- Storage : Protect from light and moisture (argon atmosphere, desiccator).

- Reaction Stability : Add radical inhibitors (BHT) to prevent halogen loss via homolytic cleavage.

- Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to identify hydrolysis byproducts (e.g., pyrazine-2-carbonitrile).

- Reference : Stability protocols for halogenated heterocycles .

Properties

Molecular Formula |

C5HBrIN3 |

|---|---|

Molecular Weight |

309.89 g/mol |

IUPAC Name |

3-bromo-6-iodopyrazine-2-carbonitrile |

InChI |

InChI=1S/C5HBrIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |

InChI Key |

GXVGMTWFNMJPKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C#N)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.